molecular formula C7H12N2O B13699356 3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile

3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile

Cat. No.: B13699356
M. Wt: 140.18 g/mol
InChI Key: BFYBSIOGFJSEIA-UHFFFAOYSA-N
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Description

3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile is an organic compound characterized by the presence of a hydroxy group, a cyclopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution under reflux conditions . The hydroxycyclopropyl group can be introduced through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, followed by further functionalization to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile is unique due to the combination of its hydroxy, cyclopropyl, and nitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-[(1-hydroxycyclopropyl)methylamino]propanenitrile

InChI

InChI=1S/C7H12N2O/c8-4-1-5-9-6-7(10)2-3-7/h9-10H,1-3,5-6H2

InChI Key

BFYBSIOGFJSEIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNCCC#N)O

Origin of Product

United States

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